molecular formula C33H35F3N6O3 B1662800 IRAK inhibitor 4 CAS No. 1012104-68-5

IRAK inhibitor 4

Cat. No.: B1662800
CAS No.: 1012104-68-5
M. Wt: 620.7 g/mol
InChI Key: QZMAOGLWCNTFCG-UHFFFAOYSA-N
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Description

IRAK inhibitor 4: is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK-4). IRAK-4 is a serine-threonine kinase that plays a crucial role in the signaling pathways of the innate immune system, particularly in the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . These pathways are essential for the production of proinflammatory cytokines and the regulation of immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route includes the use of imidazolo[1,2-b]pyridazine-3-yl and pyrazolo[1,5-a]pyrimidin-3-yl derivatives . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of IRAK inhibitor 4 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: IRAK inhibitor 4 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products: The major products formed from these reactions include various derivatives of the core structure, each with different functional groups that enhance the inhibitory activity of this compound .

Biological Activity

Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a crucial role in mediating inflammatory responses and is a significant target for therapeutic intervention in various diseases, including autoimmune disorders and cancers. IRAK inhibitors, particularly IRAK inhibitor 4, have emerged as promising agents in modulating these pathways. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and potential applications.

IRAK4 is a key component of the signaling pathways activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon receptor activation, IRAK4 phosphorylates IRAK1, leading to the downstream activation of various signaling cascades that result in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of IRAK4 disrupts this signaling pathway, thereby reducing inflammation and potentially altering disease progression.

Efficacy and Selectivity

This compound (also known as AS 2444697) has been characterized as a potent and selective inhibitor of IRAK4. Key findings include:

  • IC50 : The compound exhibits an IC50 value of approximately 21 nM , demonstrating strong inhibitory activity against IRAK4.
  • Selectivity : It shows a 30-fold selectivity for IRAK4 over IRAK1, making it a valuable tool for studying the specific roles of these kinases in inflammation .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This underscores its potential as an anti-inflammatory agent . Additionally, research indicates that it can provide renoprotective effects in rodent models of chronic kidney disease, highlighting its therapeutic potential beyond inflammation .

Clinical Trials

Recent clinical trials have explored the efficacy of IRAK inhibitors in various conditions:

  • Hidradenitis Suppurativa and Atopic Dermatitis : A phase 1 trial involving KT-474 (an IRAK4 degrader) demonstrated significant degradation of IRAK4 in PBMCs, with reductions exceeding 90% after treatment. This was associated with decreased cytokine production following TLR stimulation, suggesting a robust anti-inflammatory effect .
  • Cancer Applications : Studies have shown that targeting IRAK4 can enhance the efficacy of existing cancer treatments. For instance, CA-4948, another small molecule inhibitor, has been shown to downregulate transcription factors involved in tumor growth within the blood-brain barrier, indicating its potential for treating central nervous system cancers .

Case Study 1: Cancer Treatment

A study involving CA-4948 revealed its ability to mitigate immune suppression in melanoma brain metastases (MBM), allowing for improved immune surveillance and tumor infiltration by effector T lymphocytes. This suggests that IRAK4 inhibition could be a viable strategy alongside immune checkpoint blockade therapies .

Case Study 2: Autoimmune Disorders

In patients with moderate to severe hidradenitis suppurativa treated with KT-474, significant reductions in inflammatory markers were observed post-treatment. The results indicated that effective IRAK4 degradation correlated with improved clinical outcomes .

Summary Table of Findings

Study/Trial Compound Target Disease Key Findings
R&D Systems StudyAS 2444697Chronic Kidney DiseaseRenoprotective effects; inhibits TNF-α and IL-6 production
Phase 1 TrialKT-474Hidradenitis Suppurativa>90% IRAK4 degradation; reduced cytokine production
Cancer ResearchCA-4948Melanoma Brain MetastasesEnhanced immune response; improved tumor infiltration

Properties

IUPAC Name

1-(4-hydroxycyclohexyl)-N-(3-methylbutyl)-2-[[5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl]amino]benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-8,13-14,17-19,22-23,43H,9-12,15-16H2,1-2H3,(H,37,44)(H2,38,39,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMAOGLWCNTFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3=NNC4=C3C=C(C=C4)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647337
Record name 1-(4-Hydroxycyclohexyl)-N-(3-methylbutyl)-2-({5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl}amino)-1H-benzimidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012104-68-5
Record name 1-(4-Hydroxycyclohexyl)-N-(3-methylbutyl)-2-({5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl}amino)-1H-benzimidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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